An In-depth Technical Guide to the Chemical Properties of 1-Diethoxyphosphoryl-4-methylbenzene
An In-depth Technical Guide to the Chemical Properties of 1-Diethoxyphosphoryl-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl (4-methylphenyl)phosphonate or diethyl p-tolylphosphonate, is an organophosphorus compound with the chemical formula C₁₁H₁₇O₃P. Its structure features a diethoxyphosphoryl group attached to a toluene molecule at the para position. This compound and its analogs are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-diethoxyphosphoryl-4-methylbenzene, supported by experimental data and protocols.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 1-diethoxyphosphoryl-4-methylbenzene is presented in the table below. It is important to distinguish this compound from its isomer, diethyl (4-methylbenzyl)phosphonate, which contains a methylene spacer between the aromatic ring and the phosphorus atom and exhibits different properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇O₃P | [1] |
| Molecular Weight | 228.22 g/mol | [1] |
| CAS Number | 1754-46-7 | [2][3][4] |
| Appearance | Not explicitly reported, likely a colorless oil | |
| Boiling Point | Not explicitly reported for this specific compound. A related compound, diethyl (4-methylbenzyl)phosphonate, has a boiling point of 110 °C at 0.2 mmHg. | [5] |
| Density | Not explicitly reported for this specific compound. Diethyl (4-methylbenzyl)phosphonate has a density of 1.07 g/mL at 25 °C. | [5] |
| Refractive Index (n20/D) | Not explicitly reported for this specific compound. Diethyl (4-methylbenzyl)phosphonate has a refractive index of 1.497. | [5] |
Spectroscopic Data
¹H NMR:
-
Aromatic protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the phosphonate group will be deshielded and coupled to the phosphorus atom.
-
Methylene protons (-OCH₂CH₃): A multiplet (quartet of doublets due to coupling with both the methyl protons and the phosphorus atom) is expected around δ 4.0-4.2 ppm.
-
Methyl protons (-OCH₂CH₃): A triplet is expected around δ 1.2-1.4 ppm.
-
Aromatic methyl protons (-C₆H₄-CH₃): A singlet is expected around δ 2.3-2.5 ppm.
¹³C NMR:
-
Aromatic carbons: Signals are expected in the range of δ 120-145 ppm. The carbon atom directly attached to the phosphorus (C-P bond) will show a large coupling constant.
-
Methylene carbon (-OCH₂): A signal is expected around δ 62 ppm, showing coupling to the phosphorus atom.
-
Methyl carbon (-OCH₂CH₃): A signal is expected around δ 16 ppm, with a smaller coupling to the phosphorus atom.
-
Aromatic methyl carbon (-C₆H₄-CH₃): A signal is expected around δ 21 ppm.
³¹P NMR:
-
A single resonance is expected in the range of δ 15-20 ppm relative to 85% H₃PO₄.[6]
Experimental Protocols: Synthesis of 1-Diethoxyphosphoryl-4-methylbenzene
The synthesis of aryl phosphonates such as 1-diethoxyphosphoryl-4-methylbenzene is typically achieved through two primary methods: the Michaelis-Arbuzov reaction and the Hirao reaction.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic method for the formation of a carbon-phosphorus bond.[7][8][9] It involves the reaction of a trialkyl phosphite with an aryl halide. For the synthesis of 1-diethoxyphosphoryl-4-methylbenzene, this would involve the reaction of triethyl phosphite with 4-bromotoluene or 4-iodotoluene.
Reaction Scheme:
Figure 1: Michaelis-Arbuzov reaction for the synthesis of 1-Diethoxyphosphoryl-4-methylbenzene.
Detailed Protocol:
-
Materials: 4-bromotoluene (or 4-iodotoluene), triethyl phosphite, and a high-boiling point solvent (e.g., xylenes or N,N-dimethylformamide) if necessary. A catalyst, such as a nickel(II) salt (e.g., NiCl₂ or NiBr₂), is often required for the reaction with less reactive aryl halides.[10]
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet to maintain an inert atmosphere.
-
Procedure: a. To the round-bottom flask, add 4-bromotoluene and the catalyst (if used). b. Add an excess of triethyl phosphite. The use of excess phosphite can also serve as the solvent. c. Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature is typically high (150-200 °C) and the reaction time can be several hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. g. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-diethoxyphosphoryl-4-methylbenzene.
Hirao Reaction (Palladium-Catalyzed Cross-Coupling)
The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[11][12] This method often proceeds under milder conditions than the Michaelis-Arbuzov reaction and is tolerant of a wider range of functional groups.
Reaction Scheme:
Figure 2: Hirao reaction for the synthesis of 1-Diethoxyphosphoryl-4-methylbenzene.
Detailed Protocol:
-
Materials: 4-bromotoluene (or 4-iodotoluene), diethyl phosphite, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand), a base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., toluene, DMF, or an alcohol).[10]
-
Apparatus: A Schlenk flask or a similar reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.
-
Procedure: a. To the reaction vessel, add the palladium catalyst, the phosphine ligand (if used), and the solvent under an inert atmosphere. b. Add 4-bromotoluene, diethyl phosphite, and the base. c. Heat the reaction mixture to the desired temperature (typically 80-120 °C). d. Monitor the reaction progress by TLC or GC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter the reaction mixture to remove any solids. g. Remove the solvent under reduced pressure. h. Purify the residue by column chromatography on silica gel to yield the desired product.
Reactivity
The reactivity of 1-diethoxyphosphoryl-4-methylbenzene is primarily centered around the phosphonate group and the aromatic ring.
-
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid.
-
Arbuzov-type Reactions: The phosphonate can undergo further reactions at the phosphorus center, although this is less common than its formation.
-
Modification of the Aromatic Ring: The tolyl group can undergo electrophilic substitution reactions, with the diethoxyphosphoryl group acting as a meta-directing deactivator.
-
Horner-Wadsworth-Emmons Reaction: While 1-diethoxyphosphoryl-4-methylbenzene itself does not directly participate in the Horner-Wadsworth-Emmons reaction, its structural isomer, diethyl (4-methylbenzyl)phosphonate, is a classic reagent for this olefination reaction. This highlights the importance of the methylene spacer for the formation of the reactive phosphonate carbanion.
Biological Activity and Applications
While many organophosphorus compounds exhibit significant biological activity, there is limited specific information in the public domain regarding the biological effects of 1-diethoxyphosphoryl-4-methylbenzene. However, related aryl phosphonates have been investigated for various applications:
-
Medicinal Chemistry: Aryl phosphonates are precursors to phosphines used in catalysis and can be found in some biologically active molecules.[13]
-
Materials Science: Phosphonates are used as flame retardants and polymer additives.[14]
-
Agrochemicals: Some organophosphorus compounds have applications as pesticides and herbicides.
Further research is required to fully elucidate the biological profile and potential applications of 1-diethoxyphosphoryl-4-methylbenzene.
Signaling Pathways
There is currently no available information to suggest the direct involvement of 1-diethoxyphosphoryl-4-methylbenzene in specific biological signaling pathways. The biological activity of organophosphorus compounds can be diverse, ranging from enzyme inhibition (e.g., acetylcholinesterase) to acting as mimics of biological phosphates. Should this compound exhibit biological activity, its mechanism of action would need to be investigated to determine its effects on cellular signaling.
Conclusion
1-Diethoxyphosphoryl-4-methylbenzene is a valuable organophosphorus compound with well-established synthetic routes. Its chemical properties are dictated by the interplay between the aromatic tolyl group and the diethoxyphosphoryl moiety. While its direct biological applications are not yet fully explored, the broader class of aryl phosphonates continues to be a rich area of research in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for further investigation into its experimental properties and biological activity.
References
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- 2. 1754-46-7 CAS Manufactory [m.chemicalbook.com]
- 3. AB471359 | CAS 1754-46-7 – abcr Gute Chemie [abcr.com]
- 4. CAS No.28652-46-2 | Phosphonic acid,(methylphenyl)-, diethyl ester (9CI) | chem960.com [chem960.com]
- 5. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | EFSA [efsa.europa.eu]
